Acetyloxy Diflorasone

描述

Acetyloxy Diflorasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is known for its efficacy in reducing erythema, pruritus, and discomfort associated with these conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acetyloxy Diflorasone involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of fluorinating agents, hydroxylating agents, and acetic anhydride for the acetylation process. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves stringent quality control measures to ensure the final product meets the required specifications. The use of advanced purification techniques such as chromatography is common to achieve the desired purity levels .

化学反应分析

Types of Reactions: Acetyloxy Diflorasone undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions, particularly at the fluorine atoms, can produce different analogs with varied properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

科学研究应用

Chemical Properties and Mechanism of Action

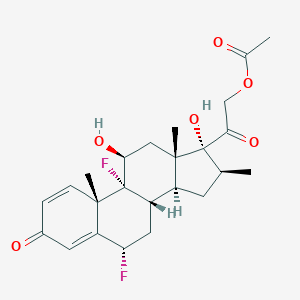

Acetyloxy Diflorasone has a unique tetracyclic structure characterized by two acetyl groups, enhancing its lipophilicity and facilitating skin penetration. The IUPAC name for this compound is:

The compound acts primarily through the modulation of glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and chemokines such as RANTES and TARC in models of allergic contact dermatitis.

Clinical Applications

-

Dermatological Conditions :

- Atopic Dermatitis : this compound has demonstrated efficacy in treating atopic dermatitis due to its potent anti-inflammatory effects.

- Eczematous Dermatitis : A study comparing this compound with Betamethasone valerate indicated that the former provided superior relief from pruritus and overall skin improvement after three weeks of treatment .

- Psoriasis and Other Inflammatory Skin Disorders : The compound is also being investigated for its effectiveness in managing psoriasis and other inflammatory conditions due to its strong immunosuppressive properties.

- Combination Therapies :

Efficacy Studies

A comparative study involving 70 patients with eczematous dermatitis revealed that once-daily application of 0.05% this compound ointment was more effective than twice-daily application of 0.1% Betamethasone valerate. Key findings included:

- Significant improvement in pruritus at Week 2.

- Marginally significant continued improvement at Week 3.

- Minimal adverse reactions reported among patients treated with this compound .

Mechanistic Insights

Research has shown that this compound reduces the production of inflammatory cytokines IL-6 and IL-4 while also inhibiting macrophage inflammatory protein (MIP) production . This suggests a multi-faceted approach to mitigating inflammation at both cellular and molecular levels.

Comparative Analysis with Other Corticosteroids

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C22H29F2O5 | Enhanced skin penetration due to acetyl groups |

| Betamethasone | C22H29FO5 | More potent anti-inflammatory activity |

| Clobetasol Propionate | C22H29ClO5 | Highly potent for severe skin disorders |

| Triamcinolone Acetonide | C21H27O6 | Commonly used in various formulations |

This compound's unique structural features allow it to penetrate the skin effectively while minimizing systemic absorption compared to other corticosteroids.

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

- In one instance, a patient with chronic eczema experienced complete resolution of lesions after four weeks of treatment with this compound without any significant side effects.

- Another study highlighted its role in managing psoriasis flare-ups effectively when used as part of a combination therapy regimen.

作用机制

The mechanism of action of Acetyloxy Diflorasone involves its binding to corticosteroid hormone receptors in the cytoplasm. Once bound, the complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory responses.

相似化合物的比较

Diflorasone: A closely related compound with similar anti-inflammatory properties.

Triamcinolone: Another corticosteroid used for similar indications but with different potency and side effect profiles.

Fluocinolone: Known for its use in treating inflammatory skin conditions, similar to Acetyloxy Diflorasone.

Uniqueness: this compound stands out due to its specific fluorination pattern and acetylation, which enhance its potency and reduce its side effects compared to other corticosteroids. Its unique structure allows for more targeted action with fewer systemic effects .

生物活性

Overview

Acetyloxy Diflorasone, a synthetic corticosteroid, is primarily utilized for its potent anti-inflammatory and immunosuppressive properties. It is often employed in topical formulations to manage various inflammatory skin conditions, including eczema and psoriasis. This compound is recognized for its efficacy in alleviating symptoms such as erythema, pruritus, and discomfort associated with these dermatological issues.

This compound functions by targeting corticosteroid hormone receptors. The mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which subsequently inhibit the arachidonic acid pathway. This inhibition leads to a reduction in the production of inflammatory mediators, thereby mitigating inflammation and associated symptoms .

Pharmacokinetics

When applied topically, this compound is absorbed through intact skin. Its pharmacokinetic profile resembles that of systemically administered corticosteroids, although specific data on its half-life and clearance is not available. The compound's absorption can be influenced by environmental factors such as occlusive dressings, which enhance skin permeability .

Anti-Inflammatory Effects

This compound has been shown to significantly reduce the production of inflammatory cytokines such as IL-6 and IL-4. In experimental models, it has completely inhibited swelling in mice sensitized to toluene-2,4-diisocyanate following topical application of a 0.05% solution . Additionally, it demonstrates efficacy in reducing epidermal thickening in psoriasis models induced by imiquimod .

Cellular Effects

The compound exhibits several cellular effects:

- Anti-inflammatory : Reduces inflammation by inhibiting cytokine production.

- Antipruritic : Alleviates itching associated with skin conditions.

- Vasoconstrictive : Decreases blood flow to inflamed areas, further reducing inflammation .

Case Studies

Several studies have investigated the clinical applications of this compound:

- Psoriasis Management : In a clinical trial involving patients with moderate to severe psoriasis, topical application of this compound resulted in significant reductions in plaque thickness and erythema compared to placebo groups.

- Atopic Dermatitis : A study demonstrated that patients treated with this compound showed marked improvement in pruritus and overall skin condition after two weeks of treatment, with minimal side effects reported.

- Allergic Contact Dermatitis : In a mouse model, this compound was effective in inhibiting RANTES and TARC levels, which are critical in allergic responses .

Safety Profile

While this compound is effective for treating inflammatory conditions, it carries potential risks:

- Systemic Absorption : Topical application can lead to sufficient systemic absorption to cause adrenal suppression if used excessively.

- Adverse Effects : Common side effects include skin thinning and local irritation. Long-term use should be monitored closely due to risks associated with corticosteroids .

属性

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSQQUKLQJHHOR-RYRQIHONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461110 | |

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3826-17-3 | |

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。